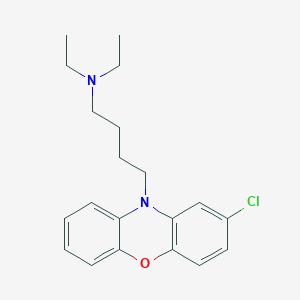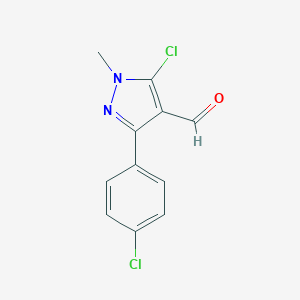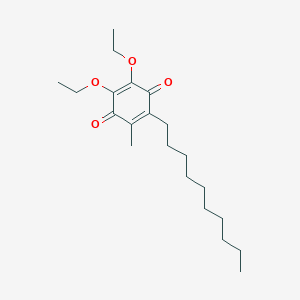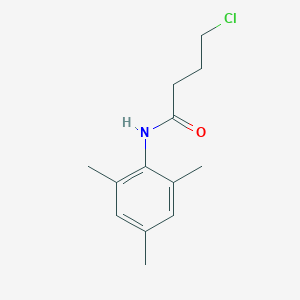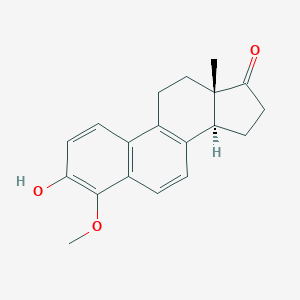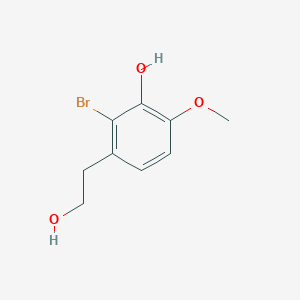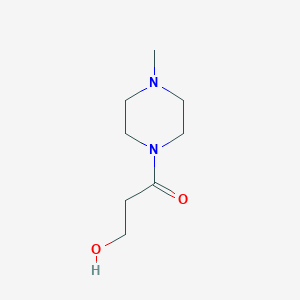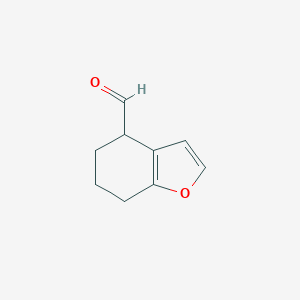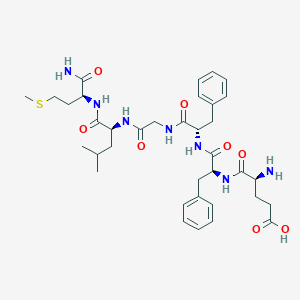
Substance P (6-11), glu(6)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Substance P (6-11), glu(6)- is a neuropeptide that plays a crucial role in the transmission of pain signals in the nervous system. It is a fragment of the larger peptide substance P, which is found in the nerve fibers of the central and peripheral nervous systems. Substance P (6-11), glu(6)- has been the subject of extensive scientific research due to its potential therapeutic applications in pain management and other neurological disorders.
Mecanismo De Acción
Substance P (Substance P (6-11), glu(6)-), glu(6)- exerts its effects by binding to the neurokinin-1 (NK1) receptor, which is expressed in the central and peripheral nervous systems. Activation of the NK1 receptor leads to the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. By blocking the NK1 receptor, substance P (Substance P (6-11), glu(6)-), glu(6)- can reduce the transmission of pain signals and alleviate pain.
Efectos Bioquímicos Y Fisiológicos
In addition to its analgesic effects, substance P (Substance P (6-11), glu(6)-), glu(6)- has been shown to have a range of biochemical and physiological effects. These include modulation of immune function, regulation of blood pressure and heart rate, and modulation of gastrointestinal function. Substance P (Substance P (6-11), glu(6)-), glu(6)- may also play a role in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of substance P (Substance P (6-11), glu(6)-), glu(6)- for lab experiments is its high potency and specificity for the NK1 receptor. This allows researchers to study the effects of blocking the NK1 receptor in a controlled and precise manner. However, one limitation of substance P (Substance P (6-11), glu(6)-), glu(6)- is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several potential future directions for research on substance P (Substance P (6-11), glu(6)-), glu(6)-. One area of interest is the development of novel analgesic agents based on substance P (Substance P (6-11), glu(6)-), glu(6)- or related peptides. Another area of interest is the investigation of the role of substance P (Substance P (6-11), glu(6)-), glu(6)- in the regulation of mood and behavior, and its potential use in the treatment of mood disorders. Finally, further research is needed to elucidate the long-term effects of substance P (Substance P (6-11), glu(6)-), glu(6)- on immune function, gastrointestinal function, and other physiological processes.
Métodos De Síntesis
Substance P (Substance P (6-11), glu(6)-), glu(6)- can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product. The process is highly efficient and can be used to produce large quantities of pure substance P (Substance P (6-11), glu(6)-), glu(6)- for research purposes.
Aplicaciones Científicas De Investigación
Substance P (Substance P (6-11), glu(6)-), glu(6)- has been extensively studied for its potential therapeutic applications in pain management and other neurological disorders. It has been shown to exhibit analgesic effects in animal models of acute and chronic pain, and may also have anti-inflammatory properties. In addition, substance P (Substance P (6-11), glu(6)-), glu(6)- has been investigated for its potential use in the treatment of depression, anxiety, and other mood disorders.
Propiedades
Número CAS |
123067-53-8 |
|---|---|
Nombre del producto |
Substance P (6-11), glu(6)- |
Fórmula molecular |
C36H51N7O8S |
Peso molecular |
741.9 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H51N7O8S/c1-22(2)18-27(35(50)41-26(32(38)47)16-17-52-3)40-30(44)21-39-34(49)28(19-23-10-6-4-7-11-23)43-36(51)29(20-24-12-8-5-9-13-24)42-33(48)25(37)14-15-31(45)46/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,47)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t25-,26-,27-,28-,29-/m0/s1 |
Clave InChI |
QUPMCECAIWKMMD-ZIUUJSQJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N |
Otros números CAS |
123067-53-8 |
Secuencia |
EFFGLM |
Sinónimos |
6-Glu-substance P (6-11) 6-glutamic acid-substance P (6-11) substance P (6-11), Glu(6)- substance P (6-11), glutamic acid(6)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



